molecular formula C22H23BrN4O3S B12341881 11-[(3-Bromophenyl)methyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione

11-[(3-Bromophenyl)methyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione

Cat. No.: B12341881
M. Wt: 503.4 g/mol
InChI Key: SWELXJGQUJNPDU-UHFFFAOYSA-N
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Description

11-[(3-Bromophenyl)methyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7300^{2,6}]dodeca-2(6),3,9-triene-7,12-dione is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a methoxyphenyl group, and a tetraazatricyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-[(3-Bromophenyl)methyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione typically involves multiple steps. The initial step often includes the preparation of the bromophenyl and methoxyphenyl intermediates, which are then subjected to a series of reactions to form the final compound. Common reagents used in these reactions include bromine, methoxybenzyl chloride, and various catalysts to facilitate the formation of the tetraazatricyclo framework.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

11-[(3-Bromophenyl)methyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace the bromine atom in the bromophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

11-[(3-Bromophenyl)methyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 11-[(3-Bromophenyl)methyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-[(3-Bromophenyl)methyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7300^{2,6}]dodeca-2(6),3,9-triene-7,12-dione is unique due to its tetraazatricyclo framework, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H23BrN4O3S

Molecular Weight

503.4 g/mol

IUPAC Name

11-[(3-bromophenyl)methyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodecane-7,12-dione

InChI

InChI=1S/C22H23BrN4O3S/c1-30-18-8-3-2-6-15(18)13-25-20(28)19-17(9-10-31-19)27-21(25)24-26(22(27)29)12-14-5-4-7-16(23)11-14/h2-8,11,17,19,21,24H,9-10,12-13H2,1H3

InChI Key

SWELXJGQUJNPDU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2C3NN(C(=O)N3C4CCSC4C2=O)CC5=CC(=CC=C5)Br

Origin of Product

United States

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